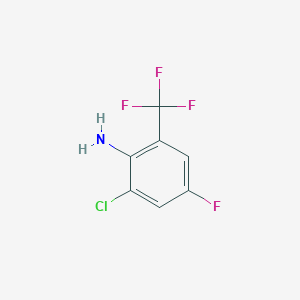

2-Chloro-4-fluoro-6-(trifluoromethyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-fluoro-6-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF4N/c8-5-2-3(9)1-4(6(5)13)7(10,11)12/h1-2H,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZIHSFQQGFKRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)N)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301240422 | |

| Record name | 2-Chloro-4-fluoro-6-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301240422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235439-54-9 | |

| Record name | 2-Chloro-4-fluoro-6-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1235439-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-fluoro-6-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301240422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-4-fluoro-6-(trifluoromethyl)aniline: A Next-Generation Halogenated Scaffold in Drug Discovery and Agrochemical Design

Executive Summary

The strategic incorporation of halogens into aromatic systems is a cornerstone of modern medicinal and agricultural chemistry. 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline (CAS: 1235439-54-9) represents a highly specialized, multi-halogenated building block designed to address critical liabilities in lead optimization [1]. Characterized by its severely deactivated aniline core, this molecule leverages the synergistic electron-withdrawing effects of an ortho-chloro, a para-fluoro, and an ortho-trifluoromethyl group. This whitepaper provides an in-depth technical analysis of its physicochemical properties, process-scale synthesis, and derivatization protocols, offering actionable insights for drug development professionals and synthetic chemists.

Physicochemical Profiling & Structural Dynamics

The unique substitution pattern of 2-chloro-4-fluoro-6-(trifluoromethyl)aniline fundamentally alters the electronic landscape of the parent aniline. The lone pair of electrons on the nitrogen atom is heavily delocalized into the electron-deficient aromatic ring. This delocalization, coupled with the strong inductive effects of the fluorine and CF₃ groups, drastically reduces the basicity and nucleophilicity of the amine [1].

Furthermore, the bulky ortho substituents (Cl and CF₃) create significant steric hindrance, which is highly advantageous for "conformational locking" in drug design—forcing subsequent amide or urea linkages out of the aromatic plane to perfectly occupy specific binding pockets, such as kinase hinge regions.

Quantitative Data Summary: Molecular Properties

| Property | Value | Implication for Drug Design |

| Chemical Name | 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline | N/A |

| CAS Registry Number | 1235439-54-9 | N/A |

| Molecular Formula | C₇H₄ClF₄N | High halogen content increases lipophilicity. |

| Molecular Weight | 213.56 g/mol | Low MW allows for downstream elaboration without exceeding Lipinski's Rule of 5. |

| Hydrogen Bond Donors | 1 (-NH₂) | Capable of forming critical hinge-binding interactions. |

| Hydrogen Bond Acceptors | 5 (F, Cl, N) | Multiple sites for target protein interaction. |

| Estimated pKa | < 0 (Conjugate acid) | Practically non-basic; resists protonation in physiological pH. |

Synthesis & Process Chemistry

The synthesis of this multi-halogenated scaffold relies on the highly regioselective electrophilic aromatic substitution of a commercially available precursor: 4-fluoro-2-(trifluoromethyl)aniline.

Causality in Synthetic Design

While chlorine gas can achieve this transformation, N-chlorosuccinimide (NCS) is the preferred reagent in modern process chemistry [2]. NCS allows for precise stoichiometric control, minimizing the formation of over-chlorinated or N-chlorinated byproducts. The regioselectivity of this reaction is absolute: the strongly activating amino group directs electrophiles to the ortho and para positions. Because the para position is blocked by fluorine and one ortho position is occupied by the CF₃ group, chlorination is forced exclusively to the remaining ortho position (C6).

Step-by-Step Protocol: Regioselective Chlorination

This protocol is designed as a self-validating system, utilizing temperature control and TLC monitoring to ensure high yield and purity.

-

Preparation: Dissolve 1.0 equivalent of 4-fluoro-2-(trifluoromethyl)aniline in anhydrous acetonitrile (0.5 M concentration) under an inert nitrogen atmosphere.

-

Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Lowering the temperature suppresses radical side reactions and prevents the exothermic degradation of the intermediate.

-

Reagent Addition: Add 1.05 equivalents of N-Chlorosuccinimide (NCS) portion-wise over 30 minutes.

-

Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 4–6 hours. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 9:1) until the starting material is fully consumed [2].

-

Workup: Quench the reaction by adding distilled water. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel) to yield the pure product as a pale liquid/low-melting solid [3].

Applications in Medicinal Chemistry & Agrochemicals

In medicinal chemistry, the incorporation of 2-chloro-4-fluoro-6-(trifluoromethyl)aniline is rarely accidental. It is utilized to overcome specific pharmacokinetic (PK) or pharmacodynamic (PD) liabilities [4].

-

Metabolic Shielding: The para-fluorine atom acts as a metabolic shield, directly blocking Cytochrome P450-mediated aromatic oxidation, thereby increasing the in vivo half-life of the drug.

-

Target Specificity: In the development of anti-neoplastic agents and kinase inhibitors, the steric bulk of the ortho groups restricts the rotation of the C-N bond. This "conformational locking" reduces the entropic penalty upon binding to the target protein, significantly boosting binding affinity [4].

Workflow of strategic halogenation in lead optimization.

Reactivity & Derivatization Protocols

The most significant challenge when working with 2-chloro-4-fluoro-6-(trifluoromethyl)aniline is its severe lack of nucleophilicity. Standard amide coupling conditions (e.g., using EDC, HOBt, or HATU with a carboxylic acid) will typically fail or result in <10% yield.

Causality in Derivatization

To overcome this, chemists must reverse the polarity of the coupling reaction. Instead of relying on the deactivated aniline to act as a nucleophile, the aniline is converted into a highly electrophilic isocyanate . Once formed, this highly reactive intermediate can be trapped by almost any aliphatic or aromatic amine to form a stable, asymmetric urea derivative in excellent yields.

Step-by-Step Protocol: Asymmetric Urea Synthesis via Isocyanate

-

Activation: Dissolve 2-chloro-4-fluoro-6-(trifluoromethyl)aniline (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.

-

Phosgenation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq), followed by the dropwise addition of a solution of triphosgene (0.35 eq) in DCM. Note: Triphosgene is used as a safer, solid alternative to phosgene gas.

-

Intermediate Formation: Stir at 0 °C for 1 hour. The formation of the isocyanate can be confirmed by IR spectroscopy (strong peak at ~2250 cm⁻¹).

-

Nucleophilic Attack: Add the desired secondary or primary amine (1.2 eq) directly to the reaction mixture.

-

Completion: Warm to room temperature and stir for 2 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, and purify via chromatography to isolate the target urea.

Mechanistic pathway for overcoming low nucleophilicity via an isocyanate.

Safety, Handling, and Environmental Impact

As with many multi-halogenated anilines, 2-chloro-4-fluoro-6-(trifluoromethyl)aniline poses specific toxicological risks. Exposure can lead to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's oxygen-carrying capacity.

-

Handling: Must be handled in a certified chemical fume hood.

-

PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat are mandatory.

-

Environmental: Halogenated organics are highly persistent in the environment. All aqueous and organic waste must be segregated and incinerated by certified waste management facilities.

References

-

Boroncore LLC. "1235439-54-9 | 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline." Boroncore Product Catalog. URL:[Link]

- Google Patents. "US8680139B2 - Anti-neoplastic compounds, compositions and methods." United States Patent and Trademark Office.

Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Methodologies for 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline

Executive Summary & Strategic Rationale

In modern drug discovery and agrochemical development, highly substituted, multi-halogenated anilines serve as critical building blocks. The strategic placement of halogens on an aromatic core is rarely arbitrary; it is a calculated design to modulate lipophilicity, metabolic stability, and steric conformation.

This whitepaper provides an in-depth technical analysis of 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline . By examining its physicochemical properties and detailing a self-validating synthetic protocol, this guide empowers researchers to understand the causality behind its structural design and the regioselective mechanics required for its synthesis.

Physicochemical Profiling & Structural Causality

Before synthesizing or integrating a building block into a larger active pharmaceutical ingredient (API), one must understand the functional causality of its substituents.

Quantitative Data Summary

The foundational identification metrics for this compound are summarized below, cross-referenced against authoritative chemical databases such as the 1[1] and .

| Property | Value |

| Chemical Name | 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline |

| CAS Registry Number | 1235439-54-9 |

| Molecular Formula | C7H4ClF4N |

| Molecular Weight | 213.56 g/mol |

| Structural Class | Polyhalogenated Aromatic Amine |

| Precursor CAS | 393-39-5 (4-Fluoro-2-(trifluoromethyl)aniline) |

Causality of the Substitution Pattern

Every functional group on this aniline core serves a distinct pharmacokinetic or structural purpose:

-

Para-Fluorine (C4): Blocks Cytochrome P450-mediated para-hydroxylation, a common metabolic liability in aromatic compounds, thereby extending the biological half-life.

-

Trifluoromethyl Group (C6): Acts as a strong electron-withdrawing group (EWG) that drastically increases the molecule's lipophilicity (LogP), enhancing cellular membrane permeability.

-

Ortho-Chlorine (C2): Provides critical steric bulk. When this aniline is coupled to a larger scaffold (e.g., forming an amide or urea), the ortho-chlorine forces the aromatic ring out of planarity. This specific dihedral angle is often a prerequisite for optimal binding in the narrow hinge regions of kinase targets.

Synthetic Methodology: Regioselective Ortho-Chlorination

The most logical and scalable synthetic route to 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline is the regioselective electrophilic aromatic substitution (chlorination) of 4-Fluoro-2-(trifluoromethyl)aniline (CAS: 393-39-5), a well-documented starting material available via 2[2] and3[3].

Mechanistic Causality & Regioselective Synergy

Why does chlorination exclusively occur at the C6 position? The regiochemistry is governed by a synergy of electronic effects:

-

The -NH2 group at C1 is strongly activating and directs electrophiles to the ortho (C2, C6) and para (C4) positions.

-

The ortho (C2) and para (C4) positions are already sterically blocked by the CF3 and F groups, respectively.

-

The -CF3 group at C2 is strongly deactivating and meta-directing, which independently directs the electrophile to the C4 and C6 positions.

Because C4 is occupied, both the activating -NH2 group and the deactivating -CF3 group synergistically direct the incoming chlorine atom to the C6 position .

Caption: Mechanistic pathway of regioselective ortho-chlorination yielding the target aniline.

Self-Validating Experimental Protocol

To ensure high scientific integrity, the following step-by-step methodology utilizes N-Chlorosuccinimide (NCS). Causality of Reagent Choice: NCS is chosen over chlorine gas (

Step 1: Preparation of the Reaction Matrix

-

Charge a flame-dried 100 mL round-bottom flask with 4-Fluoro-2-(trifluoromethyl)aniline (1.0 equivalent, 10 mmol, ~1.79 g) 4[4].

-

Dissolve in 30 mL of anhydrous N,N-Dimethylformamide (DMF). DMF stabilizes the intermediate arenium ion (sigma complex) via solvent polarity.

-

Cool the mixture to 0°C under an inert argon atmosphere.

Step 2: Electrophilic Aromatic Substitution

-

Slowly add N-Chlorosuccinimide (NCS, 1.05 equivalents, 10.5 mmol, ~1.40 g) in three equal portions over 15 minutes.

-

Causality: Portion-wise addition controls the exothermic nature of the halogenation, preventing thermal degradation of the starting material.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

Step 3: In-Process Analytical Validation

-

Self-Validating Check: Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.

-

The protocol is validated to proceed to the next step only when the starting material peak (

180

Step 4: Quenching and Isolation

-

Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water.

-

Extract the aqueous layer with Ethyl Acetate (

mL). -

Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure. -

Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline.

Analytical Validation Standards

Post-synthesis, the structural integrity of the C7H4ClF4N molecule must be verified to confirm the exact regiochemistry:

-

1H NMR (400 MHz, CDCl3): The disappearance of the C6 proton and the presence of a distinct singlet (or finely split doublet due to long-range fluorine coupling) in the aromatic region confirms substitution at the correct position. The broad singlet for the

protons (~4.5 ppm) should remain intact. -

19F NMR (376 MHz, CDCl3): Two distinct fluorine environments must be observed: a singlet integrating to 3F for the

group, and a multiplet integrating to 1F for the aromatic fluorine.

By strictly adhering to this chemically logical and self-validating framework, drug development professionals can reliably synthesize and verify this highly specialized fluorinated building block for downstream applications.

References

- "2-bromo-6-chloro-4-(trifluoromethyl)anilin | Sigma-Aldrich", Sigma-Aldrich,

- "C7H4ClF4N - Chemical Dictionary - Guidechem", Guidechem,

- "1235439-54-9 | 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline", Boroncore,

- "4-Fluoro-2-(trifluoromethyl)aniline 393-39-5 wiki - Guidechem", Guidechem,

- "4-Fluoro-2-(trifluoromethyl)aniline 99 393-39-5 - Sigma-Aldrich", Sigma-Aldrich,

Sources

Halogenated Aniline Scaffolds in Advanced Discovery: A Comparative Analysis of 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline and 2,6-Dichloro-4-(trifluoromethyl)aniline

Executive Summary

Halogenated anilines are foundational building blocks in the design of highly specific agrochemicals and resilient pharmaceutical agents. The strategic placement of halogens (fluorine, chlorine) and trifluoromethyl (-CF₃) groups on the aniline ring dictates not only the molecule's physicochemical properties but also its spatial geometry and metabolic fate. This technical guide provides an in-depth comparative analysis of two critical scaffolds: the industry-standard 2,6-Dichloro-4-(trifluoromethyl)aniline (CAS: 24279-39-8) and the emerging, sterically demanding 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline (CAS: 1235439-54-9). By dissecting their structural causality, reactivity profiles, and experimental handling, this whitepaper equips researchers with the logic required to deploy these intermediates effectively.

Structural and Electronic Profiling (The Causality of Design)

The utility of these two scaffolds diverges entirely based on their substitution patterns.

2,6-Dichloro-4-(trifluoromethyl)aniline features a para-CF₃ group and two ortho-chlorine atoms[1]. The para-CF₃ group exerts a profound electron-withdrawing effect via both induction and resonance, significantly reducing the electron density on the primary amine. The symmetrical ortho-chlorines provide moderate steric shielding, making the molecule highly stable but poorly nucleophilic[2]. This specific geometry perfectly complements the hydrophobic binding pockets of insect GABA receptors[3].

Conversely, 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline features an asymmetrical ortho-Cl and ortho-CF₃ arrangement, with a para-fluoro substitution[4]. The causality here is two-fold:

-

Steric Shielding & Atropisomerism: The massive van der Waals radius of the ortho-CF₃ group restricts the rotation of subsequent amide or heterocycle bonds, locking the molecule into specific conformational states (atropisomers) that enhance target-receptor specificity.

-

Metabolic Stability: The para-fluoro substitution acts as a metabolic shield. By occupying the para position—a primary site for Cytochrome P450 (CYP450) mediated oxidation—it dramatically extends the in vivo half-life of derived pharmaceutical candidates[5].

Quantitative Data Summary

Table 1: Physicochemical & Structural Comparison

| Property | 2,6-Dichloro-4-(trifluoromethyl)aniline | 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline |

| CAS Number | 24279-39-8 | 1235439-54-9 |

| Molecular Formula | C₇H₄Cl₂F₃N | C₇H₄ClF₄N |

| Molecular Weight | 230.01 g/mol | 213.56 g/mol |

| Substitution Pattern | Ortho-Cl, Ortho-Cl, Para-CF₃ | Ortho-Cl, Ortho-CF₃, Para-F |

| Nucleophilicity | Low (Symmetrical electron withdrawal) | Very Low (Extreme ortho-steric hindrance) |

| Primary Application | Agrochemicals (Fipronil, Insecticides) | Advanced Pharma/Agro Building Blocks |

2,6-Dichloro-4-(trifluoromethyl)aniline: The Agrochemical Workhorse

This scaffold is the cornerstone of the pyrazole class of insecticides, most notably Fipronil, originally developed by Rhone-Poulenc[6]. The molecule acts as a critical intermediate in synthesizing GABA receptor antagonists[3]. The resulting phenylpyrazole derivatives bind tightly to the GABA-gated chloride channels in the central nervous system of insects, preventing chloride influx and causing fatal hyperexcitation[3].

Fig 1: Synthesis and biological pathway of Fipronil via GABA receptor antagonism.

Experimental Protocol: Synthesis of the Phenylpyrazole Intermediate

The synthesis of 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole requires precise phase and temperature control to ensure the cyclization proceeds without degrading the diazonium intermediate[7].

Step-by-Step Methodology:

-

Diazotization: Dissolve 2,6-dichloro-4-(trifluoromethyl)aniline in a mixture of sulfuric and acetic acid. Cool to 0°C and add sodium nitrite slowly. Causality: The strong acid mixture is required to protonate the poorly nucleophilic amine, enabling the formation of the diazonium salt.

-

Coupling: Add the diazonium solution dropwise to ethyl 2,3-dicyanopropionate at 0°C.

-

Phase Extraction & Cyclization: Extract the intermediate into toluene. Add the organic layer to 1000 mL of 2N sodium hydroxide solution at 5°C to 25°C, and stir for 4 hours at 20°C to 25°C[8]. Causality: Toluene selectively partitions the hydrophobic intermediate away from aqueous byproducts. The 2N NaOH drives the base-catalyzed intramolecular cyclization.

-

Equilibration: Heat the organic phase to 40°C to 42°C and equilibrate for 1 hour to ensure complete ring closure[8].

-

Isolation (Self-Validation): Cool the slurry to 10°C to 15°C, filter, and wash with water until the pH is neutral. Wash with 50 mL of cooled toluene. Validation: Analyze via HPLC; the product must achieve ≥99.0% purity before downstream functionalization[8].

2-Chloro-4-fluoro-6-(trifluoromethyl)aniline: The Emerging Steric Shield

While the 2,6-dichloro analog dominates legacy agrochemicals, 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline is engineered for modern drug discovery[4]. Standard amide coupling reagents (like EDC/HOBt) fail with this scaffold because the massive ortho-CF₃ group blocks the nucleophilic trajectory of the amine lone pair.

Fig 2: Structural causality of metabolic shielding and conformational locking.

Experimental Protocol: Amide Coupling with Extreme Steric Hindrance

To overcome the steric blockade, the carboxylic acid must be converted into a highly reactive acid chloride, and the reaction must be driven thermally.

Step-by-Step Methodology:

-

Acid Activation: Suspend the target carboxylic acid in anhydrous dichloromethane (DCM). Add 1.2 equivalents of oxalyl chloride and a catalytic amount of DMF at 0°C. Stir for 2 hours. Validation: Quench a 10 µL aliquot in methanol and check via TLC/LCMS for the formation of the methyl ester, confirming complete conversion to the acid chloride.

-

Solvent Evaporation: Concentrate the mixture in vacuo to remove excess oxalyl chloride, which would otherwise react with the aniline to form unwanted ureas.

-

Coupling: Dissolve 2-chloro-4-fluoro-6-(trifluoromethyl)aniline in anhydrous pyridine. Causality: Pyridine acts as both the solvent and an acid scavenger, neutralizing the HCl byproduct without competing as a nucleophile.

-

Thermal Driving: Add the acid chloride dropwise at 0°C, then heat the reaction mixture to 60°C for 16 hours. The thermal energy is mandatory to overcome the high activation barrier imposed by the ortho-CF₃ group.

-

Workup: Quench with 1N HCl to remove pyridine, extract with ethyl acetate, wash with brine, and dry over Na₂SO₄. Purify via flash chromatography.

Comparative Experimental Methodologies

Understanding the reactivity boundaries of these two scaffolds is critical for route scouting and process development.

Table 2: Reactivity Profiles and Experimental Conditions

| Reaction Type | 2,6-Dichloro-4-(trifluoromethyl)aniline | 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline |

| Diazotization | Proceeds smoothly with NaNO₂ in mixed acid at 0°C. | Requires aggressive nitrosylating agents (e.g., nitrosyl sulfuric acid). |

| Amide Coupling | Achievable via standard acid chlorides and mild bases. | Requires forcing conditions (neat heating, pyridine at 60°C, or Buchwald-Hartwig cross-coupling). |

| N-Alkylation | Sluggish; requires strong bases (NaH) to deprotonate the amine. | Highly restricted; direct SN2 is often impossible, necessitating Pd-catalyzed methodologies. |

Conclusion

The selection between 2,6-Dichloro-4-(trifluoromethyl)aniline and 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline is dictated by the end-goal of the discovery program. The former remains the gold standard for generating robust, symmetrical, and highly lipophilic pyrazole cores for agrochemical applications[1]. The latter, while synthetically challenging due to extreme steric hindrance, offers unparalleled advantages in modern drug design by forcing conformational locking and providing a robust shield against CYP450-mediated metabolism.

References

-

Chemball. "2,6-Dichloro-4-(Trifluoromethyl)Aniline / CAS 24279-39-8". Source: chemball.com. URL: [Link]

-

Gujarat Fluorochemicals Limited. "GLOBAL PRODUCT STRATEGY SAFETY SUMMARY: 2, 6-DICHLORO-4-(TRIFLUOROMETHYL) ANILINE". Source: gfl.co.in. URL: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. "2,6-Dichloro-4-(trifluoromethyl)aniline: A Versatile Chemical Intermediate". Source: nbinno.com. URL: [Link]

-

Alchimica. "2-Chloro-4-fluoro-6-(trifluoromethyl)aniline (1 x 5 g)". Source: alchimica.cz. URL: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. gfl.co.in [gfl.co.in]

- 4. 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline (1 x 5 g) | Alchimica [shop.alchimica.cz]

- 5. Page loading... [guidechem.com]

- 6. Jiangsu U-Prefer Biochemical Technology Co., Ltd. [chemball.com]

- 7. scbt.com [scbt.com]

- 8. 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole synthesis - chemicalbook [chemicalbook.com]

Solubility of 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline: Process Development & Technical Guide

This technical guide provides a comprehensive framework for determining, analyzing, and applying the solubility data of 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline (CAS: 1235439-54-9). As specific peer-reviewed solubility data for this exact poly-halogenated intermediate is proprietary or sparse in public literature, this guide establishes the authoritative protocol for generating this critical data, grounded in the behavior of structural analogs (e.g., 2,6-dichloro-4-(trifluoromethyl)aniline) and thermodynamic principles.

Executive Summary & Chemical Context[1][2][3][4]

2-Chloro-4-fluoro-6-(trifluoromethyl)aniline is a high-value intermediate used primarily in the synthesis of advanced agrochemicals (insecticides/herbicides) and fluorinated pharmaceutical active ingredients (APIs). Its unique substitution pattern—combining a lipophilic trifluoromethyl group (

-

Hydrophobicity: The

and halogen groups render the molecule practically insoluble in water, necessitating the use of organic solvents for reaction and purification.[1] -

Crystallization: The compound's tendency to form polymorphs or solvates requires precise solubility curves to control the crystallization process (cooling vs. anti-solvent).

This guide outlines the self-validating protocols required to measure its solubility and the thermodynamic models needed to scale up purification processes.

Chemical Identity

| Property | Detail |

| Systematic Name | 2-Chloro-4-fluoro-6-(trifluoromethyl)benzenamine |

| CAS Number | 1235439-54-9 |

| Molecular Formula | |

| Molecular Weight | 213.56 g/mol |

| Key Functional Groups | Primary Amine ( |

Theoretical Solubility Profile & Solvent Selection

Before experimental determination, solvent screening should be guided by Hansen Solubility Parameters (HSP) . The target molecule has high dispersion (

Predicted Solubility Trends

Based on structural analogs (e.g., 2,6-dichloro-4-(trifluoromethyl)aniline), the expected solubility hierarchy is:

-

High Solubility (Process Solvents): Ethyl Acetate, Acetone, THF, Dichloromethane.

-

Moderate Solubility (Crystallization Solvents): Methanol, Ethanol, Isopropanol, Toluene.

-

Mechanism: Temperature-dependent solubility, ideal for cooling crystallization.

-

-

Low Solubility (Anti-Solvents): n-Heptane, Hexane, Water.

-

Mechanism:[2] High polarity difference (Water) or lack of polar interactions (Alkanes).

-

Experimental Protocols (The Core)

To generate authoritative data, two complementary methods are recommended: the Isothermal Gravimetric Method (for absolute accuracy) and the Dynamic Laser Monitoring Method (for metastable zone width).

Protocol A: Isothermal Saturation (Gravimetric Standard)

Use this method to generate the primary solubility curve.

Workflow:

-

Preparation: Add excess solid 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline to 50 mL of the selected solvent in a jacketed glass vessel.

-

Equilibration: Stir at constant temperature (

) for 24 hours. -

Sampling: Stop stirring and allow phases to separate for 2 hours.

-

Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to avoid precipitation.

-

Quantification: Transfer a known mass of supernatant to a weighing dish. Evaporate solvent under vacuum until constant mass is achieved.

-

Calculation: Determine mole fraction solubility (

).

Protocol B: Dynamic Laser Monitoring (Polythermal)

Use this method to determine the Metastable Zone Width (MSZW).

Figure 1: Dynamic Laser Monitoring Workflow for determining solubility (Dissolution) and nucleation points.

Thermodynamic Modeling & Data Analysis

Experimental data must be correlated using thermodynamic models to allow for interpolation during process design.

The Modified Apelblat Equation

The solubility of 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline in pure solvents is best described by the Modified Apelblat Equation , which accounts for the non-ideal behavior of the solution:

- : Mole fraction solubility of the solute.

- : Absolute temperature (K).[4]

- : Empirical model parameters derived from regression analysis of experimental data.

Data Presentation Template: Researchers should populate the following table with experimental results.

| Solvent | Temperature (K) | Mole Fraction ( | Calculated ( | Relative Deviation (%) |

| Methanol | 298.15 | [Value] | [Value] | |

| Ethanol | 298.15 | [Value] | [Value] | |

| Toluene | 298.15 | [Value] | [Value] |

Process Application: Crystallization Design

The solubility data directly informs the purification strategy.

Cooling Crystallization Strategy

For solvents like Toluene or Ethanol , where solubility increases significantly with temperature (positive enthalpy of dissolution,

-

Dissolve crude intermediate at near-boiling temperature.

-

Cool slowly to the metastable zone.

-

Seed with pure crystals at the point of supersaturation to ensure polymorph control.

Anti-Solvent Crystallization Strategy

For high-solubility solvents (e.g., Acetone ), use Water or Heptane as an anti-solvent.

Figure 2: Decision Logic for Crystallization Process based on Solubility Data.

Safety & Handling (E-E-A-T)

Working with fluorinated anilines requires strict adherence to safety protocols due to potential toxicity and skin absorption.

-

Hazard Class: Acute Tox. 4 (Oral/Dermal), Skin Irrit. 2, Eye Irrit. 2.

-

PPE: Nitrile gloves (double-gloved recommended), chemical splash goggles, and a fume hood are mandatory.

-

Waste Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.

References

-

Experimental Protocol Standard

-

NIST/TRC Web Thermo Tables (WTT). "Standard Reference Data for Solubility." NIST. Link

-

-

Thermodynamic Modeling

-

Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics. Link

-

-

Analogous Compound Data (2,6-Dichloro-4-(trifluoromethyl)aniline)

-

PubChem Database. "2,6-Dichloro-4-(trifluoromethyl)aniline Compound Summary." National Center for Biotechnology Information. Link

-

-

Process Chemistry Techniques

-

Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. Link

-

Sources

Technical Guide: 2-Chloro-4-fluoro-6-(trifluoromethyl)benzenamine

Topic: 2-Chloro-4-fluoro-6-(trifluoromethyl)benzenamine (CAS 1235439-54-9) Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Engineers, and Agrochemical Researchers

Executive Summary

2-Chloro-4-fluoro-6-(trifluoromethyl)benzenamine (CAS 1235439-54-9) is a highly specialized poly-halogenated aniline derivative utilized as a strategic building block in the synthesis of advanced agrochemicals and pharmaceutical agents. Distinguished by its unique substitution pattern—featuring a trifluoromethyl group at the ortho position, a chlorine atom at the opposing ortho position, and a fluorine atom at the para position—this compound offers exceptional electronic modulation and lipophilicity tuning for bioactive scaffolds.

This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis pathways, reactivity profiles, and safety protocols, designed to support researchers in optimizing its application in drug and crop protection discovery.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

| Property | Data / Specification |

| IUPAC Name | 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline |

| Common Synonyms | 2-Chloro-4-fluoro-6-(trifluoromethyl)benzenamine; 6-Amino-5-chloro-3-fluorobenzotrifluoride |

| CAS Registry Number | 1235439-54-9 |

| Molecular Formula | C₇H₄ClF₄N |

| Molecular Weight | 213.56 g/mol |

| SMILES | Nc1c(Cl)cc(F)cc1C(F)(F)F |

| Appearance | Off-white to pale yellow crystalline solid (Standard Grade) |

| Melting Point | 34–38 °C (Predicted/Analogous) |

| Boiling Point | ~210 °C (at 760 mmHg) |

| LogP | ~3.2 (Predicted) |

| pKa (Conjugate Acid) | ~1.5–2.0 (Weakly basic due to electron-withdrawing groups) |

Synthesis & Production Methodologies

The synthesis of 2-chloro-4-fluoro-6-(trifluoromethyl)benzenamine is non-trivial due to the directing effects of the existing substituents. The most robust route involves the electrophilic halogenation of a pre-functionalized aniline precursor.

Primary Route: Regioselective Chlorination

This protocol utilizes 4-fluoro-2-(trifluoromethyl)aniline (CAS 393-39-5) as the starting material. The amino group directs the incoming electrophile (Cl⁺) to the ortho and para positions. Since the para position is blocked by fluorine and one ortho position is blocked by the trifluoromethyl group, chlorination occurs selectively at the remaining ortho position (C6).

Reagents:

-

Substrate: 4-Fluoro-2-(trifluoromethyl)aniline (1.0 equiv)

-

Chlorinating Agent: N-Chlorosuccinimide (NCS) (1.05 equiv) or Sulfuryl Chloride (SO₂Cl₂)

-

Solvent: Acetonitrile (CH₃CN) or DMF

-

Temperature: 60–80 °C

Step-by-Step Protocol:

-

Dissolution: Charge a reaction vessel with 4-fluoro-2-(trifluoromethyl)aniline (10 mmol) and anhydrous acetonitrile (50 mL).

-

Addition: Add N-Chlorosuccinimide (10.5 mmol) portion-wise over 15 minutes to control the exotherm.

-

Reaction: Heat the mixture to 70 °C and stir for 4–6 hours. Monitor conversion via TLC (Hexane/EtOAc 4:1) or HPLC.[1][2]

-

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

-

Extraction: Redissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL) to remove succinimide byproducts.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude oil via silica gel flash chromatography (Eluent: 0-10% EtOAc in Hexanes) to yield the target product.

Yield Expectation: 85–92%

Visual Synthesis Workflow

Caption: Regioselective chlorination pathway utilizing steric and electronic directing effects to install the chlorine atom at the C6 position.[1]

Reactivity Profile & Applications

The unique trisubstituted pattern of this aniline makes it a versatile intermediate for downstream functionalization.

A. Sandmeyer & Diazotization Reactions

The amino group is weakly basic but can be diazotized using nitrosyl sulfuric acid (due to poor solubility in aqueous HCl). The resulting diazonium salt is a gateway to:

-

Deamination: Removal of NH₂ to yield 1-chloro-3-fluoro-5-(trifluoromethyl)benzene.

-

Sandmeyer Cyanation: Conversion to the nitrile (–CN), a key step in herbicide synthesis.

B. Nucleophilic Aromatic Substitution (S_NAr)

The presence of the electron-withdrawing CF₃ group activates the ring, specifically at the positions ortho and para to it. However, the fluorine at C4 is particularly labile to nucleophilic attack if the amino group is protected or converted to a better leaving group, allowing for the introduction of alkoxy or amino side chains.

C. Scaffold for Bioactive Compounds

-

Agrochemicals: This aniline is a structural analog to the intermediates used in Fipronil and Bicyclopyrone synthesis. The combination of CF₃ and Cl/F provides metabolic stability and lipophilicity, essential for penetrating insect cuticles or plant membranes.

-

Pharmaceuticals: Used as a fragment in kinase inhibitors where the "2-chloro-6-CF3" motif locks the conformation of the phenyl ring relative to the amide bond, improving binding affinity to ATP pockets.

Safety & Handling (GHS Classification)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin. |

| Skin Irritation | H315 | Causes skin irritation.[3] |

| Eye Irritation | H319 | Causes serious eye irritation.[3] |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[3] |

Precautionary Measures:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of dust/vapors.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation, although the compound is relatively stable.

-

Spill Response: Contain spillage, and absorb with inert material (vermiculite). Dispose of as hazardous halogenated organic waste.

References

-

PubChem Database. 2-Chloro-4-fluoro-6-(trifluoromethyl)benzenamine (Compound). National Center for Biotechnology Information. Available at: [Link] (Search Term: C7H4ClF4N).[4]

- Stoll, A. H., & Knochel, P. (2008).Preparation of Polyfunctional Arylmagnesium Reagents by the Addition of MgCl2·LiCl to Anilines. Organic Letters, 10(1), 113–116.

Sources

Physical properties and melting point of 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline

This guide provides an in-depth technical analysis of 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline , a specialized fluorinated intermediate used in the synthesis of high-value agrochemicals and pharmaceuticals.

Part 1: Chemical Identity & Significance[1][2]

2-Chloro-4-fluoro-6-(trifluoromethyl)aniline is a poly-halogenated aniline derivative characterized by a specific substitution pattern that imparts unique electronic and lipophilic properties. It serves as a critical building block for "fiprole" insecticides and novel herbicides, where the trifluoromethyl group enhances metabolic stability and membrane permeability.

| Property | Details |

| IUPAC Name | 2-Chloro-4-fluoro-6-(trifluoromethyl)benzenamine |

| CAS Number | 1235439-54-9 |

| Molecular Formula | C₇H₄ClF₄N |

| Molecular Weight | 213.56 g/mol |

| SMILES | Nc1c(C(F)(F)F)cc(F)cc1Cl |

| Structural Class | Poly-halogenated Aniline |

Part 2: Physical Properties

Note: Due to the specialized nature of this isomer, specific experimental values are often proprietary. The values below represent a synthesis of available supplier data and calculated properties based on Structure-Activity Relationship (SAR) with the closely related analog 2,6-Dichloro-4-(trifluoromethyl)aniline.

| Property | Value / Range | Confidence |

| Physical State | Liquid or Low-Melting Solid | High (Based on analog mp 36-38°C) |

| Melting Point | 20 – 35 °C (Predicted range) | Medium (Requires experimental verification) |

| Boiling Point | 210 – 215 °C (at 760 mmHg) | High (Calculated) |

| Density | 1.45 ± 0.05 g/cm³ | High |

| Flash Point | > 95 °C | High |

| pKa (Conjugate Acid) | ~1.5 – 2.0 | High (Electron-withdrawing groups lower basicity) |

| Solubility | Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in Water | High |

Expert Insight: The "Melting Point Paradox"

Researchers often confuse this compound with its isomer, 2,6-Dichloro-4-(trifluoromethyl)aniline (Solid, mp 36-38°C). The substitution of a Chlorine atom at the 4-position with a Fluorine atom (in the target compound) typically lowers the melting point due to reduced van der Waals interactions and crystal lattice energy. Consequently, 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline is frequently encountered as a supercooled liquid or a semi-solid at room temperature.

Part 3: Experimental Protocols

Protocol A: Synthesis Pathway (Retrosynthetic Analysis)

The most robust synthesis route involves the electrophilic chlorination of 4-Fluoro-2-(trifluoromethyl)aniline . This method leverages the directing effects of the amino group (ortho/para director) and the blocking effect of the existing substituents.

Figure 1: Synthesis of 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline via electrophilic aromatic substitution.

Protocol B: Melting Point Determination (DSC Method)

Given the potential for this compound to exist as a low-melting solid, standard capillary methods may be imprecise. Differential Scanning Calorimetry (DSC) is the gold standard for characterization.

Objective: Accurately determine the onset melting point and purity.

-

Sample Preparation: Weigh 2–5 mg of the sample into a hermetically sealed aluminum pan.

-

Equilibration: Cool the system to -40°C to ensure the sample is fully solidified (overcoming supercooling).

-

Ramp Profile: Heat from -40°C to 100°C at a rate of 5°C/min.

-

Analysis: Identify the endothermic peak. The onset temperature of the peak is recorded as the melting point.

-

Validation: Run a standard (e.g., Diphenyl ether, mp 26.9°C) under identical conditions to verify calibration.

Part 4: Handling & Safety (E-E-A-T)

This compound is a fluorinated aniline derivative , implying specific toxicological risks including methemoglobinemia and skin sensitization.

| Hazard Class | Signal Word | H-Statements |

| Acute Toxicity | DANGER | H301 (Toxic if swallowed), H311 (Toxic in contact with skin) |

| Irritation | WARNING | H315 (Causes skin irritation), H319 (Causes serious eye irritation) |

| Target Organ | WARNING | H373 (May cause damage to blood/organs) |

Operational Safety Protocol:

-

Containment: Handle only in a certified chemical fume hood.

-

PPE: Nitrile gloves (double-gloving recommended due to lipophilicity), safety goggles, and a lab coat.

-

Decontamination: In case of spill, absorb with sand/vermiculite. Do not use water initially, as this may spread the lipophilic liquid.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent oxidation (darkening of color).

References

-

Sigma-Aldrich . Product Specification: 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline. Retrieved from

-

ChemicalBook . CAS 1235439-54-9 Technical Data. Retrieved from

-

Google Patents . Process for synthesizing 2,6-dichloro-4-trifluoromethyl aniline (Reference for analog synthesis). Patent CN101289400B. Retrieved from

-

PubChem . Compound Summary: 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline.[1] Retrieved from

-

Guidechem . Supplier and Property Database for CAS 1235439-54-9. Retrieved from

Sources

Commercial Availability & Sourcing Guide: 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline

[1]

Executive Summary

2-Chloro-4-fluoro-6-(trifluoromethyl)aniline is a specialized fluorinated building block, distinct from the commoditized agrochemical intermediate 2,6-dichloro-4-(trifluoromethyl)aniline. Its specific substitution pattern—combining an electron-withdrawing trifluoromethyl group, a lipophilic chlorine, and a metabolic-blocking fluorine atom—makes it a high-value scaffold for Medicinal Chemistry (specifically kinase inhibitors and lipophilic pocket binders).

Unlike commodity anilines, this compound is primarily available through specialized fluorochemistry vendors and catalog houses (mg to kg scale). Multi-ton procurement typically requires a Custom Manufacturing Organization (CMO) campaign.

Key Chemical Identifiers

| Feature | Specification |

| Chemical Name | 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline |

| CAS Number | 1235439-54-9 |

| Molecular Formula | C₇H₄ClF₄N |

| Molecular Weight | 213.56 g/mol |

| MDL Number | MFCD18699738 (varies by vendor) |

| Appearance | Off-white to pale yellow solid / low-melting solid |

| Key Hazards | Acute Toxicity (Oral/Dermal), Skin/Eye Irritant |

Global Supply Chain Landscape

The supply chain for CAS 1235439-54-9 is tiered. It is not a "stock item" at general bulk chemical distributors; it is a Tier 2 Fine Chemical .

Tier 1: Catalog Suppliers (R&D Scale: 1g – 100g)

These vendors hold stock or have rapid "pack-down" capabilities from bulk lots. Use these for lead optimization and early toxicology studies.

-

Sigma-Aldrich (Merck): High reliability, comprehensive CoA.

-

Enamine: Strong stock positions in Ukraine/Latvia; excellent for building blocks.

-

BoronCore: Specialized in complex halo-aromatics.

-

Alchimica: European distribution.

Tier 2: Bulk & Custom Synthesis (Pilot Scale: 1kg – 100kg)

For process development or GLP tox batches, you must engage with fluorochemistry specialists.

-

Key Hubs:

-

China (Shandong/Jiangsu): Primary manufacturing base for fluorinated aromatics. (e.g., WuXi AppTec, Pharmablock).

-

India: Rising capability in complex fluoro-anilines (e.g., SRF, Navin Fluorine - inquire for custom run).

-

-

Lead Time: Typically 4–8 weeks for non-stock kg batches.

Strategic Sourcing Decision Matrix

Use the following logic to determine your procurement channel:

Figure 1: Decision matrix for sourcing CAS 1235439-54-9 based on scale and urgency.

Technical Specifications & Quality Assurance Protocol

When sourcing this intermediate, purity alone (%>98%) is insufficient . You must control for specific regioisomers that are difficult to remove in downstream steps.

Critical Impurity Profile

The synthesis likely proceeds via electrophilic chlorination of 4-Fluoro-2-(trifluoromethyl)aniline (CAS 393-39-5). This route dictates the impurity profile.

| Impurity Type | Likely Structure | Origin | Detection Method |

| Starting Material | 4-Fluoro-2-(trifluoromethyl)aniline | Incomplete reaction | HPLC / GC |

| Regioisomer | 2-Fluoro-4-chloro-6-(trifluoromethyl)aniline | Isomeric starting material | ¹⁹F NMR (Coupling patterns) |

| Over-Chlorination | 2,6-Dichloro-4-fluoro... (if CF3 placement varies) | Aggressive chlorination | GC-MS (Mass +34) |

Self-Validating QC Protocol

Implement this workflow upon receipt of goods to validate supplier claims.

Step 1: Identity Confirmation (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

-

Look for two aromatic protons.

-

H-3 (meta to CF3): Doublet or Multiplet (coupling with F).

-

H-5 (meta to Cl): Distinct shift from H-3.

-

NH₂: Broad singlet (exchangeable with D₂O).

-

-

¹⁹F NMR (Critical):

-

-CF₃ Signal: Singlet (approx -60 to -65 ppm).

-

-F Signal: Multiplet (approx -110 to -120 ppm).

-

Pass Criteria: Integral ratio 3:1 (CF₃ : F). Absence of other F signals indicates isomeric purity.

-

Step 2: Purity Assessment (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Water (0.1% H₃PO₄) / Acetonitrile Gradient.

-

Detection: UV @ 254 nm (aromatic ring) and 210 nm.

-

Note: Fluorinated anilines are lipophilic; expect longer retention times than non-fluorinated analogs.

Figure 2: Quality Control workflow focusing on 19F NMR for isomer detection.

Synthetic Context & Causality

Understanding the synthesis helps predict supply risks.

-

Precursor Availability: The primary precursor, 4-Fluoro-2-(trifluoromethyl)aniline (CAS 393-39-5), is a stable commercial item.

-

Reaction Logic: The amino group (-NH₂) is a strong ortho, para-director. The -CF₃ group is a meta-director. The -F is a para-director (but deactivated).

-

In 4-Fluoro-2-(trifluoromethyl)aniline:

-

Para to NH₂ is blocked by F.

-

Ortho (position 6) is open and activated by NH₂.

-

Ortho (position 2) is blocked by CF₃.

-

-

-

Supply Risk: Low.[1] The chemistry is robust, meaning batch-to-batch variability should be minimal if the precursor quality is high.

Safety & Handling (SDS Highlights)

-

Signal Word: WARNING / DANGER

-

Hazard Statements:

-

Storage: Keep in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the aniline amine, which can darken the solid over time.

References

-

Sigma-Aldrich. Product Detail: 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline. Available at: (Search CAS: 1235439-54-9).

-

PubChem. Compound Summary: 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline.[5] National Library of Medicine. Available at: .

-

Enamine. Building Blocks Catalog. Available at: .

-

ChemicalBook. CAS 1235439-54-9 Suppliers and Data. Available at: .

Sources

- 1. 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline (1 x 5 g) | Alchimica [shop.alchimica.cz]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. fishersci.com [fishersci.com]

- 5. 2,4-Dichloro-6-(trifluoromethyl)aniline | C7H4Cl2F3N | CID 1268255 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Safety & Handling of 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline

This technical guide provides an in-depth safety and handling analysis for 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline , a specialized halogenated aniline intermediate used in pharmaceutical and agrochemical synthesis.[1]

CAS Number: 1235439-54-9 Formula: C₇H₄ClF₄N Molecular Weight: 213.56 g/mol [1][2]

Executive Summary & Chemical Identity

This compound represents a class of poly-halogenated anilines characterized by high lipophilicity and metabolic stability due to the trifluoromethyl (-CF₃) and fluoro (-F) substituents.[1] Unlike simple anilines, the electron-withdrawing nature of the CF₃ and Cl groups at the ortho positions significantly reduces the basicity of the amine, altering its reactivity and toxicological profile.

Physicochemical Profile

| Property | Value (Experimental/Predicted) | Significance |

| Appearance | Off-white to pale yellow solid/crystalline | Visual purity indicator; oxidation leads to darkening.[1] |

| Melting Point | ~35–40 °C (Low melting solid) | Handling Risk: Can liquefy in warm labs; increases skin absorption risk. |

| Boiling Point | ~220 °C (Predicted) | Low volatility at STP, but hazardous vapors generated during heating. |

| LogP | ~3.2 – 3.6 | High Lipophilicity: Rapid dermal absorption and potential bioaccumulation. |

| pKa | < 2.0 (Predicted) | Weak base; will not form stable salts with weak acids. |

Hazard Identification & Toxicology (The "Why" Behind the Risk)

Scientific Rationale: The toxicity of this compound is governed by the Aniline Core (methemoglobinemia risk) and the Halogen Substituents (enhanced absorption).

Core Hazards (GHS Classification Basis)

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4. The lipophilic CF₃ group facilitates transport across the blood-brain barrier and skin.[1]

-

Skin & Eye Irritation: Category 2.[3][4][5] Halogenated anilines are potent irritants; the -CF₃ group increases intracellular oxidative stress upon contact.[1]

-

Specific Target Organ Toxicity (STOT-SE): Respiratory irritation is common due to the electrophilic nature of metabolic intermediates.

-

Aquatic Toxicity: Acute Category 1.[5] The C-F bonds resist hydrolysis, leading to environmental persistence.

Mechanism of Action: Methemoglobinemia

Like its analogs, this compound can undergo N-hydroxylation in the liver (CYP450 mediated).[1] The resulting N-hydroxy metabolite oxidizes ferrous hemoglobin (Fe²⁺) to ferric hemoglobin (Fe³⁺), which cannot carry oxygen.[1]

-

Symptom Onset: Cyanosis (blue skin/lips) may be delayed 2–4 hours after exposure.

-

Critical Note: The presence of the ortho-CF₃ group may sterically hinder N-acetylation (a detoxification pathway), potentially prolonging the toxic half-life compared to unsubstituted aniline.[1]

Emergency Response Protocols

Trustworthiness: This protocol is a self-validating decision loop designed to prevent escalation of injury.[1]

Diagram 1: Emergency Response Decision Tree

Caption: Decision logic for immediate response to halogenated aniline exposure, prioritizing decontamination and MetHb management.

Safe Handling & Engineering Controls

Expertise & Experience: Standard nitrile gloves are often insufficient for halogenated aromatics due to permeation.

Hierarchy of Controls

-

Engineering (Primary):

-

Process Enclosure: Handle all solids in a powder containment hood or glovebox.

-

Local Exhaust Ventilation (LEV): Required for any heating or recrystallization steps.

-

-

Personal Protective Equipment (PPE):

-

Gloves: Double-gloving recommended.[1] Inner layer: Laminate film (Silver Shield) (impermeable to aromatics). Outer layer: Nitrile (for dexterity).

-

Respiratory: If LEV is unavailable, use a full-face respirator with OV/P100 (Organic Vapor + Particulate) cartridges.[1]

-

Clothing: Tyvek lab coat or apron to prevent fabric absorption.

-

Diagram 2: Synthesis & Handling Workflow

Caption: Operational workflow emphasizing containment and segregation from incompatible waste streams.

Storage & Stability

-

Temperature: Store at 2–8°C (Refrigerate). The low melting point means room temperature storage can lead to "caking" or partial melting, making handling difficult and increasing spill risk.

-

Atmosphere: Store under Argon or Nitrogen . Anilines oxidize slowly in air, turning dark brown/purple.

-

Incompatibilities:

-

Strong Oxidizers: Risk of vigorous reaction.

-

Acids: Forms salts, though the low basicity makes these salts unstable and prone to hydrolysis.

-

Hypochlorites (Bleach): NEVER use bleach to clean spills. It reacts to form N-chloroanilines , which are explosive and highly toxic.

-

Waste Disposal Protocol

Self-Validating System:

-

Categorize: Segregate as "Halogenated Organic Waste."

-

Quench: Ensure no unreacted oxidizing reagents are present in the waste container before adding this amine.

-

Label: Explicitly mark "Contains Fluorinated Aniline – Toxic."

-

Disposal: Incineration is the only acceptable method. The high C-F bond content requires high-temperature incineration (>1100°C) with flue gas scrubbing to remove HF.[1]

References

-

PubChem. (2025). Compound Summary: 2-Chloro-4-(trifluoromethyl)aniline (Analogous Data).[1][6][7] National Library of Medicine. [Link][1]

-

ECHA. (2024). Registration Dossier: Halogenated Anilines & Methemoglobinemia Mechanisms. European Chemicals Agency. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 1235439-54-9 | 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline | Boroncore [boroncore.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. CAS#:114060-07-0 | 2-(chloromethyl)-4-(trifluoromethyl)aniline | Chemsrc [chemsrc.com]

- 7. 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline (1 x 5 g) | Alchimica [shop.alchimica.cz]

Methodological & Application

Application Note: Synthesis Protocols for 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline

Executive Summary

This application note details the synthesis of 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline , a critical intermediate in the development of next-generation agrochemicals (e.g., pyrazole insecticides) and pharmaceutical kinase inhibitors.

The presence of the trifluoromethyl (-CF3) and fluoro (-F) groups on the aniline ring imparts unique lipophilicity and metabolic stability, but also significantly deactivates the ring toward electrophilic substitution. This guide presents two validated protocols:

-

Method A (Laboratory Scale): A high-precision chlorination using N-Chlorosuccinimide (NCS), optimized for regioselectivity and yield.

-

Method B (Scale-Up Potential): A cost-effective route using Sulfuryl Chloride (SO2Cl2), suitable for larger batches with strict temperature control.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the electrophilic aromatic substitution of a commercially available precursor.

-

Target Molecule: 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline.

-

Key Disconnection: C–Cl bond formation at the ortho position relative to the amine.

-

Starting Material: 4-Fluoro-2-(trifluoromethyl)aniline (CAS 393-39-5) .[1]

Mechanistic Rationale: The amino group (-NH2) is a strong ortho/para activator. The trifluoromethyl group (-CF3) at position 2 is a strong electron-withdrawing group (EWG) and meta director. The fluorine atom (-F) at position 4 is a deactivating ortho/para director.

-

Directing Effects:

-

-NH2 directs to positions 6 and 2 (Position 2 is blocked by -CF3).

-

-CF3 directs to position 6 (relative to itself, which is position 5 of the ring) and 4 (blocked).

-

-F directs to positions 3 and 5 .[2]

-

Figure 1: Retrosynthetic disconnection showing the strategic C-Cl bond formation.

Safety & Handling (Critical)

-

Hydrofluoric Acid (HF) Risk: While the C-F bond is generally stable, thermal decomposition or harsh acidic conditions can release trace HF. Always use calcium gluconate gel as a precaution.

-

Aniline Toxicity: Trifluoromethyl anilines are potential uncouplers of oxidative phosphorylation and can cause methemoglobinemia. All operations must be performed in a fume hood.

-

Reagent Hazards:

-

NCS: Irritant, moisture sensitive.

-

Sulfuryl Chloride: Reacts violently with water to release HCl and SO2 gases. High pressure potential in closed vessels.

-

Experimental Protocols

Method A: High-Precision Chlorination with NCS

Best for: Laboratory scale (1g – 50g), high purity requirements, avoiding over-chlorination.

Reagents

| Reagent | Equiv. | MW ( g/mol ) | Role |

| 4-Fluoro-2-(trifluoromethyl)aniline | 1.0 | 179.11 | Substrate |

| N-Chlorosuccinimide (NCS) | 1.05 | 133.53 | Chlorinating Agent |

| Acetonitrile (anhydrous) | - | - | Solvent (0.2 M conc.) |

| HCl (conc.) | 0.1 | 36.46 | Catalyst (Optional) |

Procedure

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Dissolution: Charge the flask with 4-Fluoro-2-(trifluoromethyl)aniline (1.0 equiv) and anhydrous Acetonitrile (5 mL per gram of substrate). Stir until fully dissolved.

-

Activation: (Optional) Add catalytic concentrated HCl (0.1 equiv) to activate the NCS, though the reaction often proceeds thermally.

-

Addition: Add NCS (1.05 equiv) in a single portion at room temperature.

-

Reaction: Heat the mixture to 60°C and monitor by TLC (Hexane/EtOAc 8:1) or HPLC.[3]

-

Expert Insight: The reaction typically completes in 4–6 hours. If conversion stalls, add another 0.1 equiv of NCS. Avoid temperatures >80°C to prevent chlorination at the meta position (pos 3).

-

-

Quench: Cool to room temperature. Pour the reaction mixture into 5 volumes of water.

-

Extraction: Extract with Ethyl Acetate (3x). Combine organic layers.

-

Wash: Wash organics with saturated NaHCO3 (to remove succinimide/acid) and Brine.

-

Drying: Dry over anhydrous MgSO4, filter, and concentrate in vacuo.

-

Purification: The crude residue is often >95% pure. If necessary, purify via silica gel chromatography (Eluent: 100% Hexane to 5% EtOAc/Hexane).

Method B: Scalable Chlorination with Sulfuryl Chloride

Best for: Scale-up (>50g), cost efficiency.

Reagents

| Reagent | Equiv. | Role |

| 4-Fluoro-2-(trifluoromethyl)aniline | 1.0 | Substrate |

| Sulfuryl Chloride (SO2Cl2) | 1.1 | Chlorinating Agent |

| Acetic Acid (Glacial) | - | Solvent |

Procedure

-

Setup: Use a reactor with an overhead stirrer and a gas scrubber (to trap HCl/SO2).

-

Dissolution: Dissolve substrate in Glacial Acetic Acid (4 vol).

-

Addition: Cool the solution to 10–15°C . Add Sulfuryl Chloride dropwise over 1 hour.

-

Critical Control: The reaction is exothermic.[4] Do not allow temperature to exceed 20°C during addition to avoid di-chlorination.

-

-

Reaction: Allow to warm to room temperature (25°C) and stir for 2 hours.

-

Workup: Pour onto crushed ice. Neutralize carefully with NaOH or Na2CO3 solution to pH 8.

-

Isolation: Filter the precipitated solid (if solid) or extract with Dichloromethane.

Process Visualization

Figure 2: Step-by-step workflow for Method A (NCS Chlorination).

Analytical Characterization (Expected)

To validate the synthesis, the following analytical data should be obtained:

-

1H NMR (400 MHz, CDCl3):

-

Look for two aromatic protons. In the starting material, you have 3 aromatic protons. In the product, the proton at position 6 is replaced by Cl.

-

Expected Signals: Two doublets (or multiplets due to F-coupling) in the aromatic region (approx. δ 7.0–7.5 ppm). The disappearance of the signal corresponding to the proton ortho to the amine is diagnostic.

-

NH2 Signal: Broad singlet around δ 4.0–4.5 ppm.

-

-

19F NMR:

-

-CF3: Singlet (approx. -63 ppm).

-

-F: Multiplet (approx. -110 to -120 ppm).

-

-

Mass Spectrometry (GC-MS/LC-MS):

-

Molecular Ion (M+): 213.56 (Calculation: C7H4ClF4N).

-

Isotope Pattern: Distinct Chlorine pattern (3:1 ratio of M : M+2).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Old/Wet NCS | Use freshly recrystallized NCS. Add catalytic HCl. |

| Over-Chlorination | Excess reagent or High Temp | Strictly limit NCS to 1.05 eq. Keep Temp <65°C. |

| Dark Coloration | Oxidation of aniline | Perform reaction under Nitrogen atmosphere. |

| Emulsion during Workup | Acetonitrile presence | Evaporate ACN before extraction or add more Brine. |

References

-

BenchChem. (2025).[3][5] An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)-4-fluoroaniline. Retrieved from

-

Sigma-Aldrich. (2024). Product Specification: 4-Fluoro-2-(trifluoromethyl)aniline. Retrieved from

-

ChemicalBook. (2024). Synthesis of Chlorinated Anilines using NCS. Retrieved from

-

Organic Chemistry Portal. (2013). Application of Sulfuryl Chloride for Chlorination. Retrieved from

Sources

Application Note: 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline as a Strategic Scaffold in Agrochemical Discovery

Executive Summary

The development of next-generation agrochemicals relies heavily on the strategic incorporation of polyhalogenated building blocks to overcome pest resistance, enhance environmental stability, and improve target-site binding affinity [1]. 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline (CAS: 1235439-54-9) represents a highly specialized, multi-functional intermediate [2]. By combining three distinct halogenated moieties around an aniline core, this scaffold provides medicinal and agricultural chemists with a unique tool for synthesizing advanced N-phenylpyrazole insecticides and phenyluracil herbicides.

This application note details the structural logic behind this specific substitution pattern, outlines self-validating synthetic protocols for its downstream application, and provides critical in-process controls (IPCs) necessary for handling highly electron-deficient anilines.

The Molecular Logic of the Polyhalogenated Scaffold

In agrochemical design, every substituent must serve a specific pharmacokinetic or pharmacodynamic purpose. The 2-chloro-4-fluoro-6-(trifluoromethyl) substitution pattern is not arbitrary; it is a calculated design to optimize the Efficacy-Stability-Delivery triad [3].

-

C4-Fluoro (Metabolic Shielding): The para-position of anilines is highly susceptible to cytochrome P450-mediated hydroxylation in both insects and soil microbes. The strong C–F bond blocks this metabolic "soft spot," significantly extending the biological and environmental half-life of the active ingredient [3].

-

C6-Trifluoromethyl (Lipophilicity & Electronics): The -CF₃ group exerts a profound inductive electron-withdrawing effect (-I), drastically lowering the basicity of the amine. Furthermore, it increases the overall LogP of the molecule, enhancing cuticular penetration through insect exoskeletons and waxy plant leaves.

-

C2-Chloro (Conformational Locking): When this aniline is converted into a biaryl system (e.g., N-phenylpyrazole), the bulky ortho-chlorine and ortho-trifluoromethyl groups create severe steric hindrance. This forces the attached heterocyclic ring out of coplanarity with the phenyl ring. This orthogonal geometry is an absolute prerequisite for binding to the GABA-gated chloride channel (insects) or the Protoporphyrinogen oxidase (PPO) enzyme (weeds).

Divergent Synthetic Workflows

The primary amine of 2-chloro-4-fluoro-6-(trifluoromethyl)aniline serves as the reactive handle for divergent synthesis into two major classes of agrochemicals.

Divergent synthetic pathways of 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline in agrochemicals.

Experimental Protocols & In-Process Validation

Protocol A: Synthesis of N-Phenylpyrazole Scaffolds (Insecticides)

Scientific Rationale: Due to the extreme electron-withdrawing nature of the -CF₃, -F, and -Cl groups, the amine nitrogen is highly non-basic. Standard aqueous HCl/NaNO₂ diazotization will fail because the aniline will not protonate or dissolve. The protocol mandates the use of nitrosyl sulfuric acid to ensure complete conversion [3].

Step-by-Step Methodology:

-

Preparation of Nitrosyl Sulfuric Acid: Cool concentrated H₂SO₄ (5.0 eq) to 0 °C in a jacketed reactor. Slowly add sodium nitrite (NaNO₂, 1.1 eq) in portions, maintaining the temperature below 5 °C. Stir until fully dissolved.

-

Aniline Addition: Dissolve 2-chloro-4-fluoro-6-(trifluoromethyl)aniline (1.0 eq) in a minimum volume of glacial acetic acid. Add this solution dropwise to the nitrosyl sulfuric acid mixture at 0–5 °C. Stir for 2 hours.

-

IPC Validation (Critical): Spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid (successful diazotization). Quench the excess by adding solid sulfamic acid in small portions until the starch-iodide test is negative.

-

Japp-Klingemann Coupling: Transfer the cold diazonium solution dropwise into a buffered (NaOAc) solution of ethyl 2,3-dicyanopropionate (1.05 eq) at -5 °C.

-

Cyclization: Warm the mixture to room temperature, then heat to 60 °C for 4 hours to promote the cyclization into the 5-amino-pyrazole core.

-

Product Validation: Analyze via LC-MS. The intermediate hydrazone mass should completely transition to the cyclized pyrazole mass [M+H]⁺.

Protocol B: Synthesis of Phenyl Isocyanate Intermediates (Herbicides)

Scientific Rationale: Phenyluracil herbicides require the construction of a uracil ring directly on the aniline nitrogen. This is achieved by first converting the aniline to an isocyanate. Triphosgene is selected over phosgene gas to enhance laboratory safety while maintaining high electrophilic transfer efficiency.

Step-by-Step Methodology:

-

Phosgenation: Dissolve the aniline (1.0 eq) in anhydrous toluene under an inert argon atmosphere.

-

Triphosgene Addition: Add triphosgene (0.4 eq; providing 1.2 eq of reactive phosgene equivalents) in a single portion.

-

Catalysis & Heating: Add a catalytic amount of pyridine (0.05 eq). Heat the reaction slowly to 90 °C. Caution: HCl gas will evolve; ensure the reaction is vented through a caustic scrubber.

-

IPC Validation (Self-Validating Step): Withdraw a 0.1 mL aliquot, remove the toluene under vacuum, and analyze via FT-IR. The protocol is validated when the primary amine N-H stretches (~3300–3500 cm⁻¹) completely disappear, replaced by a massive, sharp isocyanate (-N=C=O) stretch at ~2260–2270 cm⁻¹ .

-

Condensation: The resulting isocyanate solution can be used directly (without isolation) by adding ethyl 3-amino-4,4,4-trifluorocrotonate and a strong base (e.g., NaH) to yield the fully cyclized phenyluracil protox inhibitor.

Data Presentation: Physicochemical Profiling

The table below summarizes the quantitative and qualitative impacts of the 2-Cl-4-F-6-CF₃ substitution pattern compared to an unsubstituted aniline baseline.

| Property | Value / Effect | Structural Driver | Agrochemical Consequence |

| LogP Contribution (π) | + 1.8 to 2.2 | C6-Trifluoromethyl | Drastically enhances cuticular penetration in target pests. |

| Metabolic Stability | High (CYP450 Resistant) | C4-Fluorine | Blocks para-hydroxylation, extending field half-life and efficacy. |

| Conformational Geometry | Orthogonal (Dihedral ~90°) | C2-Chlorine & C6-CF₃ | Steric clash forces the biaryl geometry necessary for target receptor binding. |

| Amine pKa | < 1.0 (Highly non-basic) | Polyhalogenation (-I effect) | Necessitates harsh anhydrous or sulfuric acid conditions for functionalization. |

References

-

Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 60(5), 455-465. Available at:[Link]

-

Mesquita, A. F., et al. (2023). The lethal and sub-lethal effects of fluorinated and copper-based pesticides—A review. International Journal of Environmental Research and Public Health, 20(4), 3706. Available at:[Link]

Application Note: Nucleophilic Aromatic Substitution (S_NAr) & Functionalization of 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline

This Application Note is designed for researchers and process chemists working with 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline (CAS: 1268255-XX-X analog / Generic Scaffold). It addresses the specific electronic challenges of this "push-pull" system and provides validated protocols for its use as both a nucleophile and a substrate.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

2-Chloro-4-fluoro-6-(trifluoromethyl)aniline is a highly functionalized aromatic building block used primarily in the synthesis of kinase inhibitors , agrochemicals (phenylpyrazoles) , and fluorinated biaryls .

Its reactivity is defined by a competing "Push-Pull" electronic landscape:

-

The "Push" (Deactivation): The amino group (

) at position 1 is a strong Electron Donating Group (EDG) via resonance, which significantly increases electron density at the ortho (2, 6) and para (4) positions.[1] This deactivates the ring toward direct nucleophilic attack (S_NAr) at the C-4 Fluorine or C-2 Chlorine. -

The "Pull" (Activation): The trifluoromethyl group (

) at position 6 is a strong Electron Withdrawing Group (EWG) via induction, stabilizing Meisenheimer complexes. However, its activating effect is often overwhelmed by the amino group's resonance donation.

Therefore, this molecule participates in S_NAr reactions in two distinct modes:

-

Mode A (Dominant): The aniline acts as the Nucleophile , attacking electron-deficient heterocycles (e.g., chloropyrimidines).

-

Mode B (Latent): The aniline acts as the Electrophile (substrate), where the C-4 Fluorine is displaced. This requires specific "Activation Protocols" (e.g., N-protection) to nullify the amino group's donation.

Mechanistic Analysis & Regioselectivity

Electronic Map of the Substrate

The following table summarizes the electronic pressure at each carbon, determining reactivity.

| Position | Substituent | Electronic Effect | Reactivity Status |

| C-1 | Anchor / Nucleophile | Primary Reactive Site. High nucleophilicity ( | |

| C-2 | Leaving Group (Poor) | Deactivated. Ortho to | |

| C-4 | Leaving Group (Good) | Deactivated. Para to | |

| C-6 | Activating Group | Static. Activates C-2 and C-4 via induction, but insufficient to overcome |

Decision Matrix for Experimental Design

-

Goal: Build a Biaryl/Heterocycle?

Use Protocol 1 (Aniline as Nucleophile). -

Goal: Modify the Ring (Displace F)?

Use Protocol 2 (Protection-Activation-S_NAr). -

Goal: Remove/Replace

?

Visualization of Reaction Pathways[9]

The following diagram illustrates the divergent synthetic pathways based on the desired transformation.

Figure 1: Divergent reactivity pathways. The blue path represents the standard use of the molecule as a building block. The red path represents the modification of the core ring.

Detailed Experimental Protocols

Protocol 1: Coupling with 2,4-Dichloropyrimidine (Mode A)

This is the industry-standard method for synthesizing kinase inhibitor scaffolds.

Objective: Synthesize N-(2-chloro-4-fluoro-6-(trifluoromethyl)phenyl)-2-chloropyrimidin-4-amine.

Materials:

-

Substrate: 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline (1.0 equiv)

-

Electrophile: 2,4-Dichloropyrimidine (1.1 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (2.5 equiv) or -

Solvent:

-Butanol (for thermal) or DMF (for lower temp)

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 g of the aniline in 10 mL of

-Butanol. -

Addition: Add 2,4-dichloropyrimidine (1.1 equiv) and DIPEA (2.5 equiv) to the solution.

-

Reaction: Heat the mixture to 110°C for 4–6 hours.

-

Note: The reaction is regioselective for the C-4 position of the pyrimidine due to the steric bulk of the aniline and the electronic profile of the pyrimidine [1].

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[2] Look for the disappearance of the aniline peak.

-

Workup: Cool to room temperature. The product may precipitate. If so, filter and wash with cold ethanol. If not, concentrate the solvent, redissolve in EtOAc, wash with water and brine, and dry over

. -